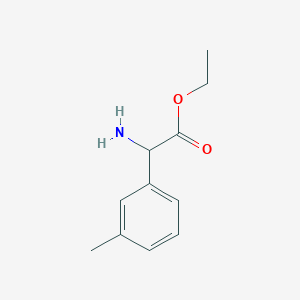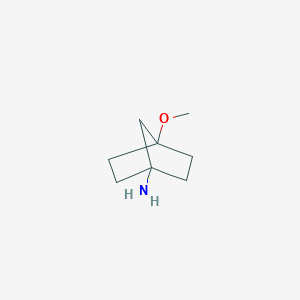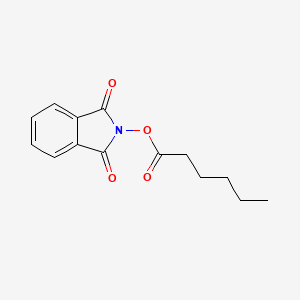
1,3-Dioxoisoindolin-2-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hexanoic acid in the presence of a suitable catalyst . The reaction typically requires refluxing in an organic solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate undergoes various chemical reactions, including:
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be compared with other similar compounds such as:
Phthalimide: Both compounds share the 1,3-dioxoisoindoline moiety, but differ in their side chains.
Thalidomide: This compound also contains a phthalimide structure and is known for its therapeutic applications.
N-Phthaloylglutamic acid imide: Similar in structure, but with different functional groups and applications.
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate lies in its specific side chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) hexanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h5-8H,2-4,9H2,1H3 |
InChI Key |
LYRPHZOWRJZWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
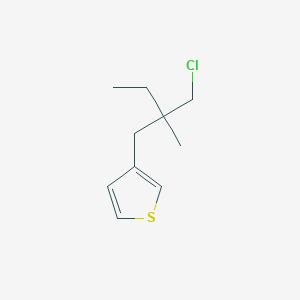
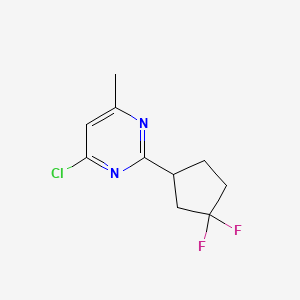


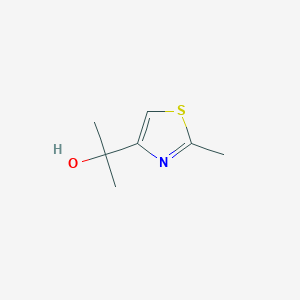


![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
